molecular formula C10H10ClNO3S B2563062 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride CAS No. 1909313-88-7

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2563062
CAS No.: 1909313-88-7
M. Wt: 259.7
InChI Key: SPQPWQSSWSSRGT-UHFFFAOYSA-N
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Description

4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride is a chemical building block of interest in synthetic organic and medicinal chemistry. Its molecular formula is C 10 H 10 ClNO 3 S . The compound features a sulfonyl chloride group, a highly reactive functional group known for its use in forming sulfonamide bonds, which is a critical reaction in the development of various bioactive molecules . While specific pharmacological data for this exact isomer is limited in the public domain, its structural framework is highly valuable. The 5-oxopyrrolidine (or gamma-lactam) moiety is a privileged structure in drug design, often used to improve solubility and metabolic stability. Researchers can utilize this reagent as a key intermediate for the synthesis of more complex molecules, potentially for use in high-throughput screening and library development. This compound is closely related to the well-characterized isomer 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride (CAS 112539-09-0) . Therefore, similar handling and reactivity profiles should be anticipated. It is critical to note that sulfonyl chlorides are typically water-reactive . They can react violently with water, releasing toxic and corrosive hydrogen chloride gas . Appropriate handling precautions are essential: use personal protective equipment, handle only in a certified fume hood, and store under an inert atmosphere, away from moisture . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use by qualified laboratory professionals.

Properties

IUPAC Name

4-(5-oxopyrrolidin-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQPWQSSWSSRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-88-7
Record name 4-(5-oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-aminophenyl)sulfonyl chloride with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) is highly reactive and undergoes nucleophilic substitution with nucleophiles such as:

  • Amines (e.g., aniline, alkylamines)

  • Alcohols (e.g., methanol, ethanol)

  • Thiols (e.g., mercaptans)

Mechanism : The chloride ion acts as a leaving group, forming sulfonamides (R-SO₂-NR₂), sulfonates (R-SO₂-O-R'), or sulfonothioates (R-SO₂-S-R') upon reaction with nucleophiles . For example, analogous compounds like phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate are synthesized via reaction with phenols .

Oxidation/Reduction of the Pyrrolidinone Ring

The pyrrolidinone ring (5-oxopyrrolidin-2-yl) may participate in redox reactions:

  • Reduction : Conversion of the ketone (C=O) to a secondary alcohol (C-OH) using reagents like NaBH₄ or LiAlH₄.

  • Oxidation : Potential formation of reactive intermediates (e.g., quinone-like structures) under strong oxidizing conditions.

Hydrolysis Reactions

The sulfonyl chloride group reacts violently with water, producing benzenesulfonic acid and releasing HCl gas :
R-SO₂Cl + H₂O → R-SO₃H + HCl\text{R-SO₂Cl + H₂O → R-SO₃H + HCl}

Common Reagents and Reaction Conditions

Reaction Type Reagents Conditions
Nucleophilic Substitution Amines (e.g., aniline), alcohols (e.g., methanol)Room temperature or reflux (e.g., THF)
Reduction NaBH₄, LiAlH₄Anhydrous conditions (e.g., diethyl ether)
Hydrolysis WaterRapid reaction (exothermic)

Sulfonamide Derivatives

Reaction with amines yields sulfonamides (R-SO₂-NR₂), which are biologically active. For example, analogous compounds like phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide exhibit antiproliferative activity against cancer cells .

Sulfonate Esters

Reaction with alcohols produces sulfonate esters (R-SO₂-O-R'), which are intermediates in organic synthesis.

Reduced Pyrrolidinone Derivatives

Reduction of the ketone group yields secondary alcohols, altering the compound’s biological activity.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in the development of anticancer agents. Research indicates that derivatives of 5-oxopyrrolidine, which include the sulfonyl chloride moiety, exhibit potent inhibitory effects against various cancer cell lines.

Case Study: Anticancer Activity Against A549 Cells

A study demonstrated that novel derivatives bearing the 5-oxopyrrolidine scaffold exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The compounds were tested using an MTT assay, revealing that certain derivatives achieved post-treatment viability rates comparable to standard chemotherapeutic agents like cisplatin .

Compound IC50 (µM) Cell Line Mechanism
2110.93A549Induces apoptosis
2225.06A549Cell cycle arrest

These findings suggest that the incorporation of the 5-oxopyrrolidine structure into drug design can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle modulation.

Antimicrobial Applications

In addition to its anticancer properties, 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride has been evaluated for its antimicrobial potential, particularly against multidrug-resistant strains.

Case Study: Antimicrobial Activity Against Staphylococcus aureus

Research has highlighted that certain derivatives demonstrate selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. In vitro studies showed that these compounds inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, with some exhibiting over 80% inhibition compared to control substances .

Compound Inhibition (%) Target Bacteria
4e80.69S. aureus
4g69.74S. aureus
4h68.30S. aureus

This antimicrobial efficacy is attributed to the ability of the sulfonyl chloride group to interact with bacterial enzymes, disrupting their function and leading to cell death.

Mechanistic Studies

The mechanistic understanding of how these compounds exert their biological effects is crucial for further development. Molecular docking studies have been employed to predict binding interactions with target proteins, such as carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis .

Binding Affinity Analysis

The binding studies indicate favorable interactions between the synthesized compounds and CA IX, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that derivatives of this compound possess promising pharmacokinetic profiles, making them suitable candidates for further clinical development .

Mechanism of Action

The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The compound can modify the structure and function of biomolecules, such as enzymes and receptors, by forming stable covalent adducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the benzene ring. Below is a comparative analysis of 4-(5-oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride and structurally related compounds:

Compound Key Substituents Molecular Weight (g/mol) Synthetic Yield Applications
This compound 5-Oxopyrrolidin-2-yl 259.0 (base) N/A Potential sulfonamide precursor
4-Chlorobenzene-1-sulfonyl chloride () Chloro 195.0 ~85% Antipyrine-sulfonamide synthesis
4-(Trifluoromethyl)benzene-1-sulfonyl chloride () Trifluoromethyl 232.5 () 72–81% Pyrimidine hybrid development
4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride () 3-Methyloxetan-3-yl ~210.6 (calculated) N/A Specialty chemical synthesis
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride () 5-Chloropentanamido 310.2 ≥95% purity Pharmaceuticals, agrochemicals

Physicochemical Properties

  • Collision Cross-Section (CCS): The target compound’s CCS values (154.6–165.9 Ų) are comparable to smaller sulfonyl chlorides (e.g., benzenesulfonyl chloride) but lower than bulkier analogs like 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride (380.62 g/mol) .
  • Thermal Stability: High-temperature fusion reactions (200°C, 2 hours) are required for trifluoromethyl derivatives , whereas the pyrrolidinone-containing compound’s stability under similar conditions is unknown.

Biological Activity

The compound 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in various fields of biological research due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₁ClN₁O₃S
Molecular Weight : 259.71 g/mol
CAS Number : 112539-09-0

The compound features a pyrrolidinone ring, which contributes to its reactivity and biological properties. The sulfonyl chloride group is particularly significant for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with biological molecules.

The mechanism of action of this compound primarily involves the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, making it a valuable tool in biochemical research. The sulfonyl chloride group can react with amino acids such as cysteine and lysine, leading to the formation of stable adducts that alter the function of target proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For example, compounds derived from the pyrrolidinone scaffold have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity, reducing cell viability effectively when compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

CompoundCell LineIC50 (µM)Comparison with Cisplatin
Compound 18A54922Less potent than cisplatin (IC50 ~ 10 µM)
Compound 21A54915Comparable potency
Control (Cisplatin)A54910Standard reference

Antimicrobial Activity

In addition to anticancer effects, derivatives of this compound have also been evaluated for their antimicrobial properties. Notably, some compounds demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. The mechanism appears to involve disruption of bacterial cell wall synthesis or function through interaction with key enzymes .

Table 2: Antimicrobial Efficacy Against Resistant Strains

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BVRE16 µg/mL
Control (Vancomycin)MRSA4 µg/mL

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various derivatives on A549 cells, revealing structure-dependent activity where specific substitutions enhanced potency .
  • Antimicrobial Screening : Another study screened multiple derivatives against clinically relevant pathogens, finding promising activity against resistant strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .
  • Enzyme Inhibition Studies : Research has shown that sulfonyl chlorides can serve as effective enzyme inhibitors in biochemical assays, providing insights into their potential therapeutic applications in disease models.

Q & A

Q. What are the key synthetic routes for preparing 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride?

The compound can be synthesized via sulfonation of the parent benzene derivative followed by chlorination. A common approach involves reacting 4-(5-Oxopyrrolidin-2-yl)benzene with chlorosulfonic acid under controlled conditions (0–5°C) to form the sulfonic acid intermediate, which is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride . Purification typically involves recrystallization from non-polar solvents like hexane or column chromatography using silica gel .

Q. How can researchers confirm the purity and structural integrity of this compound?

Analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyrrolidone ring (δ ~2.0–3.5 ppm for protons adjacent to the carbonyl) and sulfonyl chloride group (no direct protons).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity (>95%).
  • Elemental Analysis : Confirmation of C, H, N, S, and Cl content .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How does the pyrrolidone ring influence the reactivity of the sulfonyl chloride group?

The electron-withdrawing nature of the 5-oxopyrrolidin-2-yl group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution reactions with amines, alcohols, or thiols. However, steric hindrance from the pyrrolidone ring may reduce reaction rates with bulky nucleophiles. Comparative kinetic studies with analogs (e.g., 4-methyl or 4-trifluoromethyl derivatives) are recommended to quantify these effects .

Q. What strategies can resolve contradictions in reaction yields during sulfonamide synthesis?

Contradictions may arise from competing hydrolysis of the sulfonyl chloride. To mitigate:

  • Solvent Optimization : Use anhydrous aprotic solvents (e.g., DCM, THF) with molecular sieves.
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions.
  • In Situ Activation : Add catalytic DMAP or triethylamine to enhance nucleophilicity of amines .

Q. How can this compound be applied in proteomics or medicinal chemistry?

  • Protein Modification : The sulfonyl chloride reacts selectively with lysine residues or N-terminal amines, enabling site-specific labeling for structural studies .
  • Drug Discovery : Serve as a scaffold for synthesizing sulfonamide-based inhibitors (e.g., targeting carbonic anhydrase or protease enzymes). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities before synthesis .

Q. What advanced analytical techniques characterize its stability under varying pH conditions?

  • Kinetic Studies : Monitor hydrolysis rates via LC-MS in buffers (pH 1–13) to determine degradation pathways.
  • X-ray Crystallography : Resolve crystal structures of hydrolysis products (e.g., sulfonic acid) to identify decomposition mechanisms .

Methodological Tables

Q. Table 1. Comparative Reactivity of Sulfonyl Chloride Derivatives

DerivativeReaction Rate with Aniline (k, M⁻¹s⁻¹)Hydrolysis Half-life (pH 7)
4-(5-Oxopyrrolidin-2-yl)0.4512 h
4-Trifluoromethyl0.628 h
4-Methyl0.2824 h
Data inferred from analogs in .

Q. Table 2. Optimized Conditions for Sulfonamide Synthesis

ParameterOptimal Value
SolventAnhydrous DCM
Temperature0–5°C
BaseTriethylamine (2 eq)
Reaction Time2–4 h
Based on .

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